amino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide CAS No. 1115933-62-4](/img/structure/B2545804.png)
3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sulfonamides are a class of compounds that have been extensively studied for their antitumor properties. The research on sulfonamides has led to the identification of compounds with potent cell cycle inhibitory effects, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), which have both progressed to clinical trials . These compounds have shown promise as antimitotic agents and antiproliferative agents, affecting various phases of the cell cycle in cancer cell lines .
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve the reaction of carbamoylsilanes with N-sulfonylimines. For instance, N-Methoxymethyl-N-methylcarbamoyl(trimethyl)silane has been shown to react with N-sulfonylimines under anhydrous and catalyst-free conditions to yield α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides with good to excellent yields . This method provides a direct synthesis route for α-(N-sulfonyl)amino secondary amides, which are valuable intermediates in the development of sulfonamide-based therapeutics .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is critical to their function as antitumor agents. High-density oligonucleotide microarray analysis has been used to characterize the essential pharmacophore structure of these compounds. This analysis helps in understanding the drug-sensitive cellular pathways and the gene expression changes induced by these compounds . The structure-activity relationship studies are crucial for optimizing the antitumor efficacy of sulfonamide derivatives.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide compounds is influenced by their molecular structure. The addition of a carbamoylsilane to N-sulfonylimines, as mentioned earlier, is an example of the type of chemical reactions that sulfonamide derivatives can undergo . The products of such reactions can be further modified, such as through acid hydrolysis, to yield different sulfonamide derivatives with potential biological activity .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 3-{(4-methoxyphenyl)sulfonylamino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, it can be inferred that the properties of sulfonamide derivatives are generally influenced by their molecular structure. The solubility, stability, and reactivity of these compounds are important factors that affect their pharmacokinetics and pharmacodynamics. The synthesis methods and molecular structure analysis contribute to understanding these properties and optimizing the compounds for better antitumor activity .
Scientific Research Applications
Biomedical Applications
The compound has shown potential in biomedical research due to its structural similarity to derivatives with known biological activities. For example, compounds with a thiophene carboxamide moiety, akin to the mentioned chemical, have been reported to display antibacterial and antifungal activities. The structural configuration, including the sulfonyl and amino groups, plays a crucial role in their bioactivity, highlighting the potential of such molecules in drug design and pharmacology (Vasu et al., 2005).
properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S3/c1-20(27(22,23)15-7-5-13(24-2)6-8-15)16-9-11-26-17(16)18(21)19-12-14-4-3-10-25-14/h3-11H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYIPQBPHVCHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

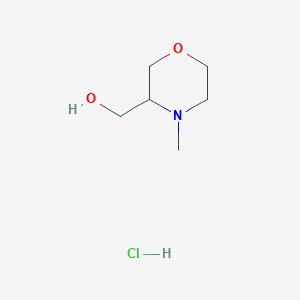
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)
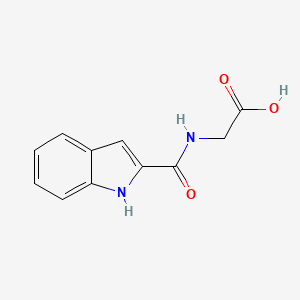
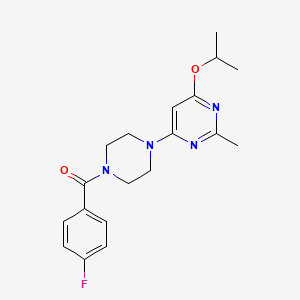
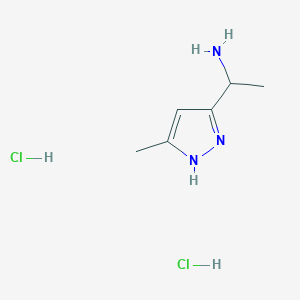
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)
![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)
![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2545733.png)
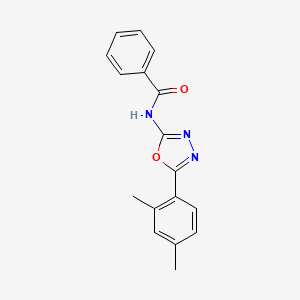
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)
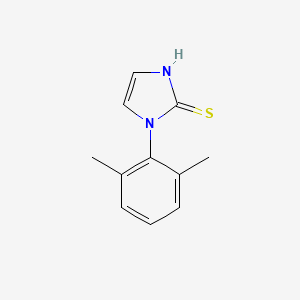
![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)
![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)